molecular formula C21H27N7O B2983293 (4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034347-93-6

(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No. B2983293
CAS RN: 2034347-93-6
M. Wt: 393.495
InChI Key: QTTZGZMXDZLTPN-UHFFFAOYSA-N
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Description

(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H27N7O and its molecular weight is 393.495. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacophore Models

A study on a related antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), explores its potent and selective antagonism for the CB1 cannabinoid receptor. This research provides insight into the molecular interactions and conformational analyses of related compounds, which could be relevant for understanding the behavior of "(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone" at a molecular level (Shim et al., 2002).

Novel Synthesis Methods

Research on the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives presents novel methods for creating structurally complex molecules, which may include pathways applicable to synthesizing the compound of interest (Hote, B. S., & Lokhande, P., 2014).

Structural Characterisation

The structural characterization of novel pyrazole carboxamide derivatives, including piperazine motifs, highlights the importance of advanced analytical techniques in confirming the identity and purity of such complex molecules, which is crucial for their scientific research applications (Lv, H.-S., Ding, X.-L., & Zhao, B., 2013).

Antibacterial and Antifungal Agents

A study on new pyrazole and isoxazole derivatives, including piperazine linked methanone structures, explores their potential as antibacterial and antifungal agents. This research indicates the possible pharmacological applications of complex compounds in treating microbial infections (Sanjeeva, P., Reddy, Y. N., & Venkata, R. P., 2022).

Antagonist and Agonist Activities

Research on compounds like SR141716A, which exhibit inverse agonist activities at cannabinoid receptors, sheds light on the potential therapeutic uses of structurally related compounds in modulating receptor activities, potentially relevant to the scientific applications of the compound (Landsman, R. et al., 1997).

properties

IUPAC Name

[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c1-14-18(15(2)25(3)23-14)21(29)27-12-10-26(11-13-27)20-19-16-6-4-5-7-17(16)24-28(19)9-8-22-20/h8-9H,4-7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTZGZMXDZLTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

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